Product packaging for L-Aspartic acid, 2-(hydroxymethyl)-(9CI)(Cat. No.:CAS No. 134234-61-0)

L-Aspartic acid, 2-(hydroxymethyl)-(9CI)

Cat. No.: B164654
CAS No.: 134234-61-0
M. Wt: 163.13 g/mol
InChI Key: YGLOQRWELYMJBX-RXMQYKEDSA-N
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Description

L-Aspartic acid, 2-(hydroxymethyl)-(9CI) is a specialized chemical reagent featuring an aspartic acid backbone modified with a hydroxymethyl functional group. This unique structure combines the properties of a proteinogenic amino acid with an additional hydroxyl moiety, making it a compound of interest for advanced research and development. Aspartic acid is known for its role in biosynthesis and as a building block for various biochemicals. Its derivatives are explored in areas such as the synthesis of functionalized nanoparticles for biomedical applications, the development of biodegradable polymers, and as intermediates in organic synthesis. The hydroxymethyl modification on the aspartic acid core may alter its solubility, binding characteristics, and reactivity, potentially lending utility in novel catalytic systems or as a precursor for more complex molecules. Researchers can investigate its application in designing new materials, studying metabolic pathways, or as a scaffold in pharmaceutical development. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO5 B164654 L-Aspartic acid, 2-(hydroxymethyl)-(9CI) CAS No. 134234-61-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134234-61-0

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

(2R)-2-amino-2-(hydroxymethyl)butanedioic acid

InChI

InChI=1S/C5H9NO5/c6-5(2-7,4(10)11)1-3(8)9/h7H,1-2,6H2,(H,8,9)(H,10,11)/t5-/m1/s1

InChI Key

YGLOQRWELYMJBX-RXMQYKEDSA-N

SMILES

C(C(=O)O)C(CO)(C(=O)O)N

Isomeric SMILES

C(C(=O)O)[C@@](CO)(C(=O)O)N

Canonical SMILES

C(C(=O)O)C(CO)(C(=O)O)N

Synonyms

L-Aspartic acid, 2-(hydroxymethyl)- (9CI)

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for L Aspartic Acid, 2 Hydroxymethyl 9ci

Chemical Synthesis Approaches for Stereoselective Production

Chemical synthesis provides versatile routes to 2-(hydroxymethyl)-L-aspartic acid, focusing on achieving high stereoselectivity. These methods range from utilizing readily available chiral precursors to developing novel pathways for introducing the necessary chemical functionalities.

Chiral Pool Synthesis Utilizing L-Aspartic Acid Precursors

Chiral pool synthesis leverages the inherent chirality of natural amino acids, such as L-aspartic acid, to produce stereochemically defined target molecules. This approach is a cornerstone for creating complex chiral structures without the need for asymmetric induction or resolution steps. nih.gov For instance, the synthesis of β-hydroxy aspartic acid derivatives can commence from commercially available L-aspartic acid. nih.gov A key strategy involves protecting the carboxylic acid groups, often through benzylation, followed by tritylation of the amine to prevent epimerization of the α-proton in subsequent steps. nih.gov This foundational approach allows for the stereoselective introduction of additional functionalities.

De Novo Chemical Pathways for the Introduction of the 2-(hydroxymethyl) Moiety

De novo synthesis offers a direct route to construct 2-(hydroxymethyl)-L-aspartic acid from simpler, achiral starting materials. A notable example involves the reaction of diethyl acetamidomalonate with formaldehyde (B43269), followed by hydrolysis and decarboxylation to yield the target compound. acs.orgosti.gov Another approach describes a stereoselective synthesis of spirocyclic indolin-3-ones that results in a 2-(hydroxymethyl)-C2-spirocyclic indoline-3-one as the sole isolable stereoisomer. acs.org This gold(I)-catalyzed cascade cyclization of ketone-tethered azido-alkynes demonstrates a sophisticated method for creating densely functionalized spirocenters with high stereocontrol. acs.org

The synthesis and crystal structure of 2-(hydroxymethyl)aspartic acid have been described, along with its interaction with cytosolic aspartate aminotransferase. osti.gov

Advanced Derivatization Techniques for Modified Aspartic Acid Analogues

The modification of aspartic acid and its derivatives is crucial for creating analogues with tailored properties. Derivatization techniques are employed to alter the molecule's structure, often to enhance its biological activity or to facilitate its analysis.

One common method involves the use of chloroformates, such as 9-fluorenylmethyl chloroformate (FMOC) and ethyl chloroformate (ECF), to protect the amino group. nih.govgoogle.comjascoinc.com This is particularly useful in peptide synthesis and for creating stable derivatives for analytical purposes. nih.govjascoinc.comwaters.com For example, online pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and FMOC allows for the rapid analysis of both primary and secondary amino acids. jascoinc.com

Furthermore, the synthesis of malacidin A, a calcium-dependent antibiotic, showcases a β-hydroxy aspartic acid ligation-mediated cyclization, highlighting the utility of hydroxylated aspartic acid derivatives in constructing complex cyclic peptides. nih.gov This method opens avenues for the synthesis of various malacidin A analogues for structure-activity relationship studies. nih.gov

Biocatalytic and Enzymatic Routes for the Synthesis of L-Aspartic Acid Derivatives

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing L-aspartic acid derivatives. Enzymes can catalyze specific reactions under mild conditions, often with high enantioselectivity, making them ideal for the synthesis of chiral compounds. mdpi.comrsc.org

Enzyme-Mediated Hydroxylation Reactions on Amino Acid Scaffolds

The direct hydroxylation of amino acids is a key biocatalytic strategy for producing hydroxy amino acids. mdpi.com Enzymes such as hydroxylases, which are often 2-oxoglutarate-dependent dioxygenases, can introduce hydroxyl groups at specific positions on an amino acid scaffold. nih.gov For example, the hydroxylation of aspartic acid to form 3-hydroxyaspartic acid is a known post-translational modification catalyzed by such enzymes. nih.gov

While direct hydroxylation of L-aspartic acid at the 2-position to yield 2-(hydroxymethyl)-L-aspartic acid is less commonly reported, the broader field of amino acid hydroxylation suggests its feasibility. mdpi.com For instance, engineered enzymes have been used for the hydroxylation of other amino acids like proline and lysine. mdpi.com

Rational Design and Engineering of Biosynthetic Pathways in Model Organisms

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum provides a powerful platform for the production of L-aspartic acid and its derivatives. mdpi.commdpi.comnih.gov By manipulating metabolic pathways, scientists can enhance the production of desired compounds. nih.gov

This approach involves several strategies:

Overexpression of key enzymes: Increasing the expression of enzymes in the biosynthetic pathway can drive the metabolic flux towards the target molecule. mdpi.com

Deletion of competing pathways: Removing enzymes that divert intermediates to other products can increase the yield of the desired compound. mdpi.com

Introduction of novel enzymatic activities: Engineering organisms to express enzymes from other species can create new biosynthetic routes. scispace.com

Optimization of Biocatalytic Reaction Conditions for Enhanced Yields

The efficient synthesis of L-Aspartic acid, 2-(hydroxymethyl)-(9CI), a β-hydroxy-α-amino acid, through biocatalytic methods is critically dependent on the careful optimization of reaction parameters. While specific data for the optimization of 2-(hydroxymethyl)-L-aspartic acid synthesis is limited in publicly available literature, valuable insights can be drawn from studies on the synthesis of structurally similar β-hydroxy-α-amino acids. The primary enzymes utilized for these transformations are aldolases, particularly L-threonine aldolases (LTAs), which catalyze the aldol (B89426) condensation of glycine (B1666218) with various aldehydes. Key factors influencing the yield and stereoselectivity of these reactions include temperature, pH, substrate concentrations, enzyme loading, and the presence of co-solvents or additives.

Research into the biocatalytic production of various β-hydroxy-α-amino acids has demonstrated that systematic optimization of these parameters can lead to significant improvements in product yield and diastereomeric excess. For instance, in the synthesis of L-threo-4-methylsulfonylphenylserine, conditional optimization was shown to improve the diastereomeric excess (de) value to 61% with a conversion rate of 75%. researchgate.net Similarly, the synthesis of other β-hydroxy-α-amino acids has been successfully carried out using whole-cell biocatalysts, where parameters such as pH, temperature, and reaction time are crucial for maximizing product formation. wisc.edu

The optimization process often involves a multi-parameter approach, where the interplay between different variables is investigated to find the optimal reaction environment. This can be achieved through traditional one-factor-at-a-time methods or more advanced statistical approaches like Design of Experiments (DoE). These methodologies allow for a comprehensive understanding of the reaction landscape and the identification of conditions that favor high conversion rates and selectivity.

Below are tables summarizing research findings from the biocatalytic synthesis of various β-hydroxy-α-amino acids, illustrating the impact of reaction condition optimization on yield and stereoselectivity. These examples provide a framework for the potential optimization strategies that could be applied to the synthesis of L-Aspartic acid, 2-(hydroxymethyl)-(9CI).

Table 1: Optimization of L-threonine aldolase (B8822740) from Actinocorallia herbida for the synthesis of L-threo-4-methylsulfonylphenylserine

ParameterConditionConversion (%)de (%)
InitialNot specified94.419
OptimizedNot specified7561
Data derived from a study on the characterization and optimization of a novel L-threonine aldolase. researchgate.net

Table 2: Biocatalytic Synthesis of (2S,3R)-2-Amino-4-(2,4-difluorophenyl)-3-hydroxybutanoic Acid using E. coli whole-cell biocatalyst

ParameterValue
BiocatalystE. coli cells (BL21) expressing SOI/ObiH
pH8.5 (Tris-HCl buffer)
Temperature37 °C
Reaction Time20 hours
Co-solvent5% EtOH
Yield53%
Data from a study on the characterization of a C-nucleophilic intermediate for the biocatalytic synthesis of β-hydroxy-amino acids. wisc.edu

Table 3: Synthesis of Phenylserine Derivatives using a d-Threonine (B559538) Aldolase under Optimized Conditions

Substrate (Aldehyde)Conversion (%)de (%)
2'-fluoro-phenylserine>90>90
3'-nitro-phenylserine>90>90
Data from a study on a new d-threonine aldolase for the stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. rsc.org

These findings underscore the importance of a systematic approach to optimizing biocatalytic reaction conditions. By carefully controlling parameters such as temperature, pH, and substrate concentrations, it is possible to significantly enhance the yield and stereochemical purity of the desired β-hydroxy-α-amino acid product. This knowledge is directly applicable to developing an efficient biocatalytic process for the synthesis of L-Aspartic acid, 2-(hydroxymethyl)-(9CI).

Advanced Structural and Conformational Analysis of L Aspartic Acid, 2 Hydroxymethyl 9ci

X-ray Crystallographic Studies and Determination of Solid-State Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in a crystal lattice. nih.gov For L-Aspartic acid, 2-(hydroxymethyl)-(9CI), also known as 2-(hydroxymethyl)aspartic acid, crystallographic analysis reveals its solid-state conformation, including detailed information on bond lengths, bond angles, and the network of intermolecular interactions that stabilize the crystal packing.

In a key study, the crystal structure of 2-(hydroxymethyl)aspartic acid was determined, providing definitive proof of its molecular configuration. acs.org The analysis of its derivative, (+)-4-benzoylamino-4-carboxy-γ-butyrolactone, also helped establish the absolute configuration through X-ray analysis. acs.org Such studies are fundamental, as the solid-state structure provides a baseline conformation and reveals intrinsic stereochemical features.

The crystal structure of the parent compound, L-aspartic acid, shows that molecules are arranged in zigzag chains, interconnected by strong hydrogen bonds. mdpi.com Specifically, the O4–H1…O1 hydrogen bond is the strongest in the structure. mdpi.com This type of detailed analysis, when applied to its 2-(hydroxymethyl) derivative, would elucidate how the addition of the hydroxymethyl group influences the crystal packing and hydrogen-bonding network. For instance, in crystals of 2-methylaspartic acid monohydrate, an isomer of glutamic acid, extensive N—H⋯O and O—H⋯O hydrogen bonds link the zwitterionic molecules and water into a three-dimensional array. researchgate.net

Table 1: Representative Crystallographic Data for Amino Acid Structures This table is illustrative, based on typical data obtained from X-ray crystallography of amino acids and their derivatives. Specific data for L-Aspartic acid, 2-(hydroxymethyl)-(9CI) would be obtained from dedicated crystallographic studies.

ParameterDescriptionTypical Value/Range
Crystal SystemThe symmetry system of the unit cell.Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P21/c
Unit Cell Dimensions (Å)Lengths of the unit cell axes (a, b, c).a=5-10, b=5-15, c=5-10
Unit Cell Angles (°)Angles of the unit cell (α, β, γ).α=90, β=90-110, γ=90
C-N Bond Length (Å)Length of the alpha-carbon to nitrogen bond.~1.47 - 1.49
C-C Bond Length (Å)Length of carbon-carbon single bonds.~1.52 - 1.54
Hydrogen Bond Distance (Å)Distance between donor and acceptor atoms (e.g., O-H···O).~2.5 - 3.0

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

While X-ray crystallography provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the structure and dynamics of molecules in solution. For L-Aspartic acid, 2-(hydroxymethyl)-(9CI), NMR studies would reveal the average conformation and flexibility of the molecule in an aqueous environment, which is more biologically relevant.

Standard 1D NMR experiments, such as ¹H and ¹³C NMR, provide initial structural information. The chemical shifts of the protons and carbons are sensitive to their local electronic environment. For instance, in the ¹H NMR spectrum of a related conjugate, specific peaks can be assigned to protons in different parts of the molecule, such as the R-CH- and R-CH₂- groups. researchgate.net

Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. bmrb.io

COSY identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals longer-range correlations between protons and carbons (2-3 bonds), which is crucial for piecing together the carbon skeleton and identifying the position of functional groups.

These experiments allow for the unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecule's covalent structure in solution. The magnitude of coupling constants can also give information about the dihedral angles between protons, offering insights into the preferred rotational conformations (rotamers) around the Cα-Cβ bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Aspartic Acid, 2-(hydroxymethyl)-(9CI) This table presents predicted chemical shift ranges based on the known spectra of L-aspartic acid and the influence of a hydroxymethyl substituent. Actual values would be determined experimentally.

AtomNucleusPredicted Chemical Shift (ppm)Notes
¹³C50 - 55Alpha-carbon attached to the amino group.
¹³C45 - 50Beta-carbon, substituted with the hydroxymethyl group.
CH₂OH (Carbon)¹³C60 - 65Carbon of the hydroxymethyl group.
Carboxyls (C1, C4)¹³C170 - 180Carboxylic acid carbons.
¹H3.8 - 4.2Proton on the alpha-carbon.
¹H2.8 - 3.2Proton on the beta-carbon.
CH₂OH (Protons)¹H3.5 - 3.9Protons of the hydroxymethyl group.

Mass Spectrometry (MS) for Precise Molecular Characterization and Isotopic Labeling Studies

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. For L-Aspartic acid, 2-(hydroxymethyl)-(9CI), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. mdpi.com

The molecular weight of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) (C₅H₉NO₅) is 163.13 g/mol . MS analysis would show a prominent ion corresponding to this mass (e.g., [M+H]⁺ at m/z 164.050 or [M-H]⁻ at m/z 162.035).

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For amino acids, characteristic losses include water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). researchgate.net The presence of the hydroxymethyl group would introduce unique fragmentation pathways, such as the loss of formaldehyde (B43269) (CH₂O), which would help to confirm its position on the Cβ carbon. Distinguishing isomers like aspartic and isoaspartic acid by MS is challenging but can be achieved by observing differences in the intensities of specific fragment ions. nih.gov

Furthermore, isotopic labeling studies can be performed using MS. By synthesizing the compound with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can trace the metabolic fate of the molecule or elucidate reaction mechanisms. The resulting mass shifts in the parent and fragment ions in the mass spectrum provide unambiguous evidence of which atoms are incorporated and where they are located in the structure.

Table 3: Expected Mass Spectrometric Fragments for L-Aspartic Acid, 2-(hydroxymethyl)-(9CI)

Fragment IonDescription of Neutral LossExpected m/z (Positive Mode)
[M+H-H₂O]⁺Loss of water146.045
[M+H-HCOOH]⁺Loss of formic acid118.050
[M+H-CH₂O]⁺Loss of formaldehyde134.040
[M+H-H₂O-CO]⁺Loss of water and carbon monoxide118.050

Computational Chemistry and Molecular Dynamics Simulations for Conformational Flexibility and Energetics

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, stability, and dynamics. hw.ac.uk For L-Aspartic acid, 2-(hydroxymethyl)-(9CI), methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) can be used to calculate the geometries and relative energies of different possible conformations. researchgate.netmonash.edu

A conformational search can identify low-energy structures (conformers) in both the gas phase and in solution (using implicit solvent models). researchgate.net These calculations can predict bond lengths, angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography and NMR. The analysis reveals the potential energy surface of the molecule, highlighting the most stable conformations and the energy barriers for rotation around single bonds. This is particularly important for understanding the flexibility of the side chain.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time. nih.govrsc.org By simulating the molecule in a box of water molecules, MD simulations can track its movements, conformational changes, and interactions with the solvent. researchgate.net This provides a detailed picture of its flexibility, the stability of intramolecular hydrogen bonds, and the hydration shell. For complex systems like peptides containing modified amino acids, MD simulations can predict structural tendencies, such as the propensity to form β-sheet structures. nih.gov Such simulations are invaluable for understanding how the molecule behaves in a dynamic, solvated environment, bridging the gap between the static solid-state structure and the averaged solution conformation.

Table 4: Key Parameters from Computational Analysis of Amino Acids

Computational MethodParameter/Information ObtainedRelevance
DFT (e.g., B3LYP)Optimized geometry, relative energies of conformers, vibrational frequenciesPredicts stable structures and their energy differences. researchgate.net
MP2More accurate energies, description of electron correlationRefines energy calculations for conformers and transition states. researchgate.net
Molecular Dynamics (MD)Conformational flexibility, solvent interactions, RMSDSimulates dynamic behavior in solution over time. researchgate.net
QM/MMHigh-accuracy treatment of a reactive site within a larger systemModels reactions or interactions in a complex environment (e.g., an enzyme active site).
HOMO/LUMO GapEnergy difference between highest occupied and lowest unoccupied molecular orbitalsIndicates chemical reactivity and electronic excitation properties. researchgate.net

Enzymatic Interactions and Metabolic Research of L Aspartic Acid, 2 Hydroxymethyl 9ci in Biological Systems

Investigation of Substrate Recognition and Reactivity with Amino Acid-Modifying Enzymes

The interaction of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) with amino acid-modifying enzymes has been a subject of targeted investigation, particularly concerning its potential as an inhibitor or substrate for enzymes that typically process L-aspartic acid.

Studies on Transaminase Activity and Specificity with 2-(hydroxymethyl) aspartic acid

Aspartate transaminase (AST), also known as aspartate aminotransferase (AspAT), is a crucial enzyme in amino acid metabolism that catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate. wikipedia.orgnih.gov Studies on the interaction between cytosolic aspartate aminotransferase from pig heart and 2-(hydroxymethyl)aspartic acid have shown that the L-isomer of this compound acts as an inhibitor of the enzyme. acs.orgosti.gov

A preliminary evaluation determined that the L-2-(hydroxymethyl)aspartate complex with the enzyme exhibits a dissociation constant (Kd) of 1.4 mM. osti.gov This indicates a notable binding affinity. Interestingly, the binding of 2-(hydroxymethyl)aspartic acid is enhanced compared to another analogue, L-2-methylaspartate, suggesting that the presence of the hydroxyl group plays a role in its interaction with the enzyme's active site. acs.org While it binds to the enzyme, it appears to inhibit the normal transamination reaction. acs.org

Enzyme StudiedCompoundInteraction TypeDissociation Constant (Kd)Source
Cytosolic Aspartate Aminotransferase (Pig Heart)L-Aspartic acid, 2-(hydroxymethyl)-(9CI)Inhibition1.4 mM acs.orgosti.gov
Cytosolic Aspartate Aminotransferase (Pig Heart)L-2-methylaspartateInhibition5-10 mM acs.org

This interactive table summarizes the inhibitory effects of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) and a related compound on aspartate aminotransferase.

Exploration of L-Aspartate Ammonia-Lyase Interactions with Modified Aspartic Acid Derivatives

L-Aspartate ammonia-lyase (aspartase) is an enzyme that catalyzes the reversible deamination of L-aspartate to form fumarate (B1241708) and ammonia (B1221849), a key reaction in nitrogen metabolism. nih.govwikipedia.orgnih.gov Research has consistently demonstrated that aspartase is highly specific for its natural substrate, L-aspartic acid. nih.govuniprot.org

Studies on the substrate specificity of aspartase from Escherichia coli have shown that it does not act on various structural analogues of L-aspartate. uniprot.orgdrugbank.com This high degree of specificity suggests that modified derivatives like L-Aspartic acid, 2-(hydroxymethyl)-(9CI) are unlikely to be recognized or processed by the enzyme.

Substrate AnalogueActivity with L-Aspartate Ammonia-LyaseSource
D-aspartateNo activity uniprot.orgdrugbank.com
DL-alpha-methylaspartateNo activity uniprot.orgdrugbank.com
DL-beta-methylaspartateNo activity uniprot.orgdrugbank.com
DL-threo-beta-hydroxy-aspartateNo activity uniprot.orgdrugbank.com
DL-erythro-beta-hydroxyaspartateNo activity uniprot.orgdrugbank.com
L-cysteateNo activity uniprot.orgdrugbank.com

This interactive table highlights the stringent substrate specificity of L-Aspartate Ammonia-Lyase, indicating its inability to process various aspartic acid analogues.

Biosynthetic Pathway Elucidation for Modified Aspartic Acid Analogues in Natural Producers

Currently, there is no scientific literature identifying L-Aspartic acid, 2-(hydroxymethyl)-(9CI) as a naturally occurring compound. Consequently, no biosynthetic pathway for its production in any natural organism has been elucidated. Its existence is primarily the result of chemical synthesis for research purposes. acs.orgacs.org

However, nature does produce other hydroxylated aspartic acid derivatives. For instance, 3-hydroxyaspartic acid is formed in certain proteins through the post-translational hydroxylation of aspartic acid residues. nih.gov This reaction is catalyzed by a 2-oxoglutarate-dependent dioxygenase. nih.gov Another example is the presence of β-hydroxy aspartic acid in the non-ribosomal peptide antibiotic, malacidin A. nih.gov These examples show that enzymatic machinery for the hydroxylation of aspartic acid exists, but a pathway for the specific 2-(hydroxymethyl) modification has not been discovered.

Research on the Incorporation of L-Aspartic Acid, 2-(hydroxymethyl)-(9CI) into Non-Ribosomal Peptides and Other Biopolymers in Model Organisms

Direct research on the enzymatic incorporation of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) into non-ribosomal peptides (NRPs) or other biopolymers is not available in current scientific literature. Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize peptides without the use of ribosomes, often incorporating non-proteinogenic amino acids. nih.govgoogle.com

While there is no specific data for 2-(hydroxymethyl)aspartic acid, the incorporation of other modified aspartic acid analogues provides a basis for potential future research. As mentioned, the antibiotic malacidin A contains a β-hydroxy aspartic acid residue, demonstrating that NRPS systems can recognize and incorporate hydroxylated aspartate derivatives. nih.gov Furthermore, research into engineered protein synthesis has shown that orthogonal aminoacyl-tRNA synthetases can be used to incorporate β-hydroxy acids into proteins in vivo, highlighting the possibility of enzymatically incorporating expanded-backbone monomers into biopolymers. nih.gov The enzymatic synthesis of poly(α-ethyl β-aspartate) using a modified hydrolase also demonstrates how enzymes can be adapted to polymerize aspartate derivatives. nih.gov These studies suggest that with engineered enzymes, the incorporation of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) into biopolymers could be achievable.

Impact on Cellular Metabolism and Intermediary Pathways in Engineered Biological Systems

However, given its structural similarity to L-aspartic acid, it is possible to hypothesize its potential effects. L-aspartic acid is a central node in metabolism, serving as a precursor for proteins, nucleotides, and other amino acids, and it is directly linked to the tricarboxylic acid (TCA) cycle. drugbank.comnih.govnih.gov An analogue like 2-(hydroxymethyl)aspartic acid could act as a competitive inhibitor for multiple enzymes that utilize L-aspartate. As established, it inhibits aspartate transaminase, which would disrupt the malate-aspartate shuttle and amino acid metabolism. acs.org It could potentially interfere with other key enzymes such as L-asparaginase, which also binds L-aspartic acid. nih.gov Introducing this compound into an engineered system could therefore perturb nitrogen and carbon metabolism, nucleotide biosynthesis, and energy production pathways that rely on the availability and processing of L-aspartate. nih.gov

Analytical Methodologies for the Detection and Quantification of L Aspartic Acid, 2 Hydroxymethyl 9ci

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids due to its high resolution and sensitivity. bevital.no For polar compounds like L-Aspartic acid, 2-(hydroxymethyl)-(9CI), which are poorly retained on traditional reversed-phase columns, several strategies can be employed. These include using mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) columns that enhance the retention of polar analytes. helixchrom.com An alternative approach involves altering the mobile phase, for instance, by using ion-pairing agents like trifluoroacetic acid (TFA) to improve retention and peak shape on C18 columns. helixchrom.comankara.edu.tr

The separation is typically monitored using UV or fluorescence detectors, often after a derivatization step to introduce a chromophore or fluorophore to the molecule. nih.govresearchgate.net The fast and sensitive analysis of derivatized amino acids by HPLC presents a robust alternative to traditional ion-exchange chromatography. bevital.no

Since amino acids, including L-Aspartic acid, 2-(hydroxymethyl)-(9CI), lack a strong native chromophore, derivatization is a common strategy to improve detection limits for UV-Vis or fluorescence detectors. actascientific.comactascientific.com This process involves reacting the amino acid's primary or secondary amine group with a labeling reagent.

Pre-column derivatization occurs before the sample is injected into the HPLC system. actascientific.com This approach is widely used and offers several advantages, including faster analysis times and improved sensitivity. actascientific.com Common reagents include:

o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol (like N-acetyl-L-cysteine or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. researchgate.netjasco-global.com This is a rapid and sensitive method, but it does not react with secondary amines. jasco-global.com

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. It is often used in conjunction with OPA to ensure the detection of all amino acids. actascientific.comjasco-global.com

Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance at around 254 nm. This method is known for its rapid and efficient derivatization of both primary and secondary amino acids. researchgate.netnih.gov

N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂): A chiral derivatizing agent, analogous to Marfey's reagent, that creates diastereomers detectable by UV at 340 nm. It offers excellent resolution and high molar absorptivity. nih.gov

Post-column derivatization involves adding the derivatizing reagent to the column effluent, just before it enters the detector. This technique avoids potential interference from reagent peaks during separation. actascientific.com Reagents like ninhydrin (B49086) or OPA are commonly used in this approach. bevital.no

Table 1: Common Derivatization Reagents for HPLC Analysis of Amino Acids
Derivatization ReagentAbbreviationTarget Group(s)Detection MethodReference
o-PhthalaldehydeOPAPrimary AminesFluorescence researchgate.netjasco-global.com
9-Fluorenylmethyl ChloroformateFMOCPrimary & Secondary AminesFluorescence actascientific.comjasco-global.com
PhenylisothiocyanatePITCPrimary & Secondary AminesUV (254 nm) researchgate.netnih.gov
N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amideFDNP-Val-NH₂Primary & Secondary AminesUV (340 nm) nih.gov

Assessing the enantiomeric purity of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) is critical, as its stereoisomers may have different biological activities. Chiral HPLC is the primary method for this purpose, enabling the separation of enantiomers. nih.govcsfarmacie.cz There are two main direct approaches:

Chiral Stationary Phases (CSPs): These are the most common methods for direct enantiomeric separation. chiralpedia.com The column's stationary phase is modified with a chiral selector that interacts differently with each enantiomer, leading to different retention times. For amino acids, several types of CSPs are effective:

Macrocyclic Glycopeptide CSPs: Columns like Astec CHIROBIOTIC T, which uses teicoplanin as a chiral selector, are highly effective for separating underivatized amino acid enantiomers. sigmaaldrich.com These CSPs are compatible with a wide range of aqueous and organic mobile phases. sigmaaldrich.com

Crown Ether-Based CSPs: These are particularly useful for separating primary amino acids, where the ammonium (B1175870) group of the amino acid complexes with the crown ether functionality. ankara.edu.tr

Protein-Based CSPs: Columns using proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP) can separate enantiomers under reversed-phase conditions. csfarmacie.cz

Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase. chiralpedia.com The enantiomers form transient diastereomeric complexes with the CMPA, which can then be separated on a standard achiral column. Cyclodextrins and their derivatives are commonly used as CMPAs for this purpose. nih.govcsfarmacie.cz

An indirect method involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard achiral HPLC column. nih.govchiralpedia.com

Capillary Electrophoresis (CE) and Capillary Isotachophoresis (cITP) for High-Resolution Analysis

Capillary Electrophoresis (CE) offers a high-resolution, rapid, and efficient alternative to HPLC for amino acid analysis, requiring minimal sample preparation and no derivatization step in many cases. nih.gov Separation in CE is based on the differential migration of charged analytes in an electric field.

For amino acids like L-Aspartic acid, 2-(hydroxymethyl)-(9CI), which are zwitterionic, the analysis is typically performed at high or low pH to ensure all analytes carry a uniform charge (either positive or negative). Indirect UV detection is often employed, where a UV-absorbing component is added to the background electrolyte (buffer). When the non-absorbing analyte passes the detector, it creates a negative peak against a high-absorbance background. horiba.com

A validated CE method for L-aspartic acid in human plasma used an uncoated fused-silica capillary with a 10 mM sodium tetraborate (B1243019) buffer at pH 10.0, with detection at 200 nm. nih.gov The total analysis time was only 8 minutes. nih.gov For separating challenging diastereomers, chiral selectors such as cyclodextrins can be added to the background electrolyte to achieve separation. For instance, carboxymethyl-β-cyclodextrin has been successfully used to separate l-Asp and d-Asp containing peptides. nih.gov

Electrochemical Sensing and Voltammetric Techniques for Trace Detection

Electrochemical sensors provide a highly sensitive, cost-effective, and portable means for detecting specific analytes. nih.gov While most amino acids are not naturally electroactive at conventional electrodes, L-Aspartic acid can be detected using chemically modified electrodes. mdpi.com

A sensitive voltammetric sensor for L-aspartic acid was developed using a glassy carbon electrode (GCE) modified with silver-doped zinc oxide (Ag-doped ZnO) nanosheets. nih.gov This enzyme-free sensor utilizes the catalytic properties of the nanomaterial to facilitate the electrochemical oxidation of aspartic acid. Using differential pulse voltammetry (DPV), this method achieved a low limit of detection (3.5 ± 0.15 µM) and a wide linear detection range, making it suitable for trace analysis in biological samples. nih.gov Such a method would be directly applicable to L-Aspartic acid, 2-(hydroxymethyl)-(9CI) due to the shared core aspartic acid structure. The stability and reproducibility of these sensors are key parameters for reliable analysis. nih.gov

Table 2: Example of an Electrochemical Sensor for Aspartic Acid Detection
ElectrodeModifierTechniqueLinear RangeLimit of Detection (LOD)Reference
Glassy Carbon Electrode (GCE)Ag-doped ZnO NanosheetsDifferential Pulse Voltammetry (DPV)15.0 - 105.0 µM3.5 ± 0.15 µM nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) after Appropriate Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of small molecules. However, due to their low volatility and polar nature, amino acids must be derivatized before GC analysis. sigmaaldrich.comresearchgate.net Derivatization converts the polar functional groups (-COOH, -OH, -NH₂) into less polar, more volatile moieties. sigmaaldrich.com

A common two-step derivatization procedure for amino acids involves: nih.gov

Esterification: The carboxylic acid groups are converted to esters, for example, by heating with methanolic HCl to form methyl esters.

Acylation: The amine and hydroxyl groups are acylated. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) are used to introduce fluorinated groups, which enhances volatility and improves detection sensitivity in MS. nih.gov

Another widely used method is silylation, which replaces active hydrogens on all functional groups with a nonpolar group like tert-butyldimethylsilyl (TBDMS). sigmaaldrich.com The reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is highly effective for this purpose. The resulting TBDMS derivatives are volatile and produce characteristic fragments in the mass spectrometer, allowing for confident identification. sigmaaldrich.com The high resolving power of capillary GC columns combined with the specificity of MS detection makes GC-MS an excellent tool for analyzing complex biological samples. d-nb.info

Spectrophotometric and Colorimetric Methods for General Amino Acid Analysis Adaptations

Spectrophotometric and colorimetric assays offer simple, rapid, and cost-effective methods for the quantification of amino acids, though they may lack the specificity of chromatographic techniques.

The most well-known colorimetric method is the ninhydrin assay . Ninhydrin reacts with the primary amine group of most amino acids upon heating to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified by measuring its absorbance at 570 nm. researchgate.net This method provides a measure of the total amino acid concentration in a sample.

More specific assays can be developed using enzymes. A spectrophotometric method for the specific determination of L- and D-aspartate has been developed using a system of hyperthermophilic enzymes. nih.gov For L-aspartate, L-aspartate dehydrogenase (L-AspDH) is used in a reaction that ultimately leads to the formation of a colored formazan (B1609692) dye, which is measured at 438 nm. nih.gov To measure the D-enantiomer, any pre-existing L-aspartate is first removed with L-aspartate oxidase. Then, aspartate racemase converts the D-aspartate to L-aspartate, which is subsequently quantified using the L-AspDH system. nih.gov This highly specific and sensitive enzymatic method is suitable for determining the concentration of individual enantiomers in various samples and could be adapted for L-Aspartic acid, 2-(hydroxymethyl)-(9CI).

Advanced Research Applications and Biotechnological Potential of L Aspartic Acid, 2 Hydroxymethyl 9ci

Utility in Protein Engineering and the Expansion of the Genetic Code for Research Purposes

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy in protein engineering, enabling the introduction of novel chemical and physical properties. This is typically achieved through the expansion of the genetic code, a technique that repurposes a stop codon to encode the ncAA. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is essential for this process, ensuring the ncAA is specifically charged to the tRNA and incorporated at the desired position in the protein sequence in response to the repurposed codon. While direct studies on the incorporation of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) are limited, the principles established with other ncAAs, including its structural analog β-hydroxyaspartic acid, provide a strong indication of its potential.

The ability to introduce a specific chemical moiety at a precise location within a protein allows for detailed interrogation of structure-function relationships. The hydroxymethyl group of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) can introduce a new hydrogen bonding donor and acceptor, as well as alter the local polarity and steric environment.

By strategically replacing a native amino acid with L-Aspartic acid, 2-(hydroxymethyl)-(9CI) through site-directed mutagenesis, researchers could investigate:

Enzyme Catalytic Mechanisms: Placing the hydroxymethyl group within an active site could probe its role in substrate binding, transition state stabilization, or proton transfer.

Protein-Protein Interactions: The introduction of a new hydrogen bonding group at a protein-protein interface could be used to map critical interactions and determine the energetic contribution of specific contacts.

For instance, studies on other modified amino acids have successfully elucidated the roles of specific residues in protein function, a strategy directly applicable to L-Aspartic acid, 2-(hydroxymethyl)-(9CI).

The introduction of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) can be used to rationally modulate the activity and stability of engineered proteins. The additional hydroxyl group can form new intramolecular or intermolecular hydrogen bonds, potentially enhancing the thermal stability of a protein.

Conversely, the introduction of this residue could be designed to destabilize a specific conformation, thereby altering the protein's activity. For example, placing it in a region that undergoes a conformational change upon substrate binding could either enhance or inhibit this transition, leading to a modified catalytic efficiency. Research on other proteins has demonstrated that strategic mutations can significantly improve protein stability and function elifesciences.orgnih.gov.

Table 1: Potential Effects of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) Incorporation on Protein Properties

PropertyPotential Effect of IncorporationRationale
Activity Increase or DecreaseAltered active site geometry, modified substrate binding, or changes in conformational dynamics.
Stability IncreaseFormation of new stabilizing hydrogen bonds.
Solubility IncreaseIntroduction of a hydrophilic hydroxymethyl group.
Binding Affinity AlteredModification of interaction interfaces with other molecules.

Beyond proteins, the incorporation of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) into peptides can lead to the creation of novel structures with unique properties. The hydroxymethyl group can influence the peptide's secondary structure, promoting or disrupting turns and helices. This allows for the design of peptidomimetics with enhanced stability or specific binding properties.

For example, peptides containing the structural analog β-hydroxyaspartic acid are found in nature and exhibit specific biological activities wikipedia.orgwikipedia.orgnih.gov. The synthesis of peptides containing L-Aspartic acid, 2-(hydroxymethyl)-(9CI) could be used to explore new bioactive conformations and to develop novel therapeutic leads or research tools. The total synthesis of complex natural products containing hydroxylated amino acids has been achieved, demonstrating the feasibility of incorporating such residues into intricate peptide structures uwa.edu.aunih.govacs.org.

Development as Molecular Probes for Elucidating Biochemical Processes and Interactions

The chemical functionality of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) can be further exploited by derivatizing the hydroxymethyl group to create molecular probes. These probes can be used to investigate biochemical processes and interactions in vitro and in living cells.

Photo-cross-linking is a powerful technique to identify transient and weak protein-protein or protein-nucleic acid interactions. By incorporating a photoreactive group, such as a diazirine or an aryl azide, onto the hydroxymethyl side chain of L-Aspartic acid, 2-(hydroxymethyl)-(9CI), a photo-activatable amino acid analog can be created.

When this analog is incorporated into a protein of interest and exposed to UV light, the photoreactive group forms a covalent bond with nearby interacting molecules. Subsequent analysis by mass spectrometry can then identify the cross-linked partners and the specific site of interaction. This approach provides high-resolution information about molecular interactions within their native cellular context. The use of photoreactive amino acids is a well-established technique for mapping protein interactions thermofisher.com.

The hydroxymethyl group of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) provides a convenient handle for the attachment of fluorescent dyes. This can be achieved through chemical modification of the amino acid before its incorporation into a protein or by enzymatic or chemical ligation to the incorporated residue.

Site-specific fluorescent labeling allows for the study of:

Protein Localization: Tracking the location of the labeled protein within a cell using fluorescence microscopy.

Protein Dynamics: Monitoring conformational changes by measuring changes in the fluorescence properties of the attached dye, for example, through Förster Resonance Energy Transfer (FRET) experiments.

Protein Interactions: Observing co-localization or changes in fluorescence upon binding to other molecules.

The development of fluorescent probes for amino acids is an active area of research, with various strategies available for their synthesis and application nih.govyoutube.comnih.govbroadpharm.com.

Contributions to Advanced Biocatalysis and Synthetic Biology Research

L-Aspartic acid, 2-(hydroxymethyl)-(9CI), a non-proteinogenic amino acid, serves as a valuable substrate and intermediate in the fields of advanced biocatalysis and synthetic biology. Its unique structure, featuring an additional hydroxymethyl group, allows for novel enzymatic transformations and the construction of engineered metabolic pathways.

In biocatalysis, the compound is particularly notable for its interaction with transaminase enzymes. Research has demonstrated the reaction of 2-(hydroxymethyl)aspartic acid with transaminases, highlighting the potential for enzymatic routes to synthesize this and other modified amino acids with high stereoselectivity. acs.org Transaminases are a cornerstone of industrial biocatalysis, facilitating the asymmetric synthesis of optically active amino acids from α-keto acids. nih.govmdpi.com The use of enzymes like transaminases to act on substrates such as 2-(hydroxymethyl)aspartic acid exemplifies the drive towards greener and more efficient chemical synthesis, avoiding harsh reagents and complex protection-deprotection steps common in traditional organic synthesis.

Synthetic biology leverages these biocatalytic tools by incorporating the genes that code for such enzymes into microbial "chassis" organisms like Escherichia coli or Corynebacterium glutamicum. nih.govmdpi.com By designing and assembling genetic circuits, researchers can create novel metabolic pathways to produce specific chemicals. While much of synthetic biology has focused on the 20 proteinogenic amino acids, there is growing interest in engineering pathways to produce non-standard amino acids like 2-(hydroxymethyl)aspartic acid for specialized applications. nih.gov The enzymatic machinery for hydroxylation, such as that catalyzed by 2-oxoglutarate (2OG)-dependent oxygenases which can hydroxylate aspartate residues, provides a blueprint for how such pathways could be engineered. nih.gov

The table below summarizes key enzymatic reactions and concepts relevant to the biocatalytic potential of L-Aspartic acid, 2-(hydroxymethyl)-(9CI).

Enzyme ClassReaction TypeRelevance to 2-(hydroxymethyl)aspartic acidResearch Finding
TransaminasesAsymmetric SynthesisCan potentially catalyze the synthesis or degradation of 2-(hydroxymethyl)aspartic acid.The compound has been shown to react with transaminases, indicating its utility as a substrate for stereoselective synthesis. acs.org
Hydroxylases (e.g., AspH)Post-translational ModificationCatalyzes the hydroxylation of aspartate/asparagine residues to form β-hydroxyaspartate.Demonstrates a biological mechanism for introducing a hydroxyl group to the aspartate backbone, a key feature of 2-(hydroxymethyl)aspartic acid and its isomers. nih.gov
LyasesBond Formation/CleavageCan be engineered to utilize novel substrates for carbon-carbon bond formation.Lyases are a key enzyme class in synthetic biology for building complex molecular backbones.
LipasesPolymerizationUsed in the biocatalytic synthesis of specialty polymers, including polyesteramides from amino acid derivatives. mdpi.comOffers a potential route for incorporating 2-(hydroxymethyl)aspartic acid into novel biopolymers.

Application as Building Blocks in the Synthesis of Complex Organic Molecules for Research

The functionalized structure of 2-(hydroxymethyl)aspartic acid and its stereoisomers, such as β-hydroxy aspartic acid, makes them highly valuable chiral building blocks for the total synthesis of complex natural products and other organic molecules. The presence of three distinct functional groups—two carboxylic acids and a hydroxyl group, in addition to the amine—provides multiple handles for selective chemical modification and elaboration into intricate molecular architectures.

A prominent example of its application is in the total synthesis of malacidin A, a calcium-dependent antibiotic. uwa.edu.au The structure of malacidin A contains a non-proteinogenic amino acid, L-β-hydroxy-aspartic acid (a stereoisomer of the subject compound), which is a critical component of its calcium-binding motif. uwa.edu.au The synthesis of this complex cyclic peptide relied on the preparation of a suitably protected β-hydroxy aspartic acid derivative as a key intermediate.

The synthesis of this building block begins with commercially available L-aspartic acid. A concise, stereoselective route was developed to introduce the β-hydroxy group. This involved protecting the amine and carboxylic acid groups, followed by the stereoselective hydroxylation of the corresponding enolate using a chiral reagent like (+)-(camphorylsulfonyl)oxaziridine (CSO). uwa.edu.au This method allows for precise control over the stereochemistry, which is crucial for the biological activity of the final natural product. The resulting protected β-hydroxy aspartic acid building block was then incorporated into the peptide chain during solid-phase peptide synthesis (SPPS). The hydroxyl group played a crucial role not only as part of the final structure but also as a handle for mediating the macrocyclization of the peptide. uwa.edu.au

Beyond complex natural products, derivatives of aspartic acid are used to synthesize other functional molecules. For instance, lipoamino acids, which are amphiphilic molecules with potential applications in drug delivery, can be synthesized from aspartic acid. ijpbs.com These syntheses involve the selective esterification of one of the carboxylic acid groups with a long alkyl chain, demonstrating the utility of the aspartic acid scaffold in creating molecules with tailored properties. ijpbs.com

The following table outlines the role of hydroxylated aspartic acid derivatives in the synthesis of complex molecules.

Target MoleculeBuilding BlockKey Synthetic StepSignificance of Building Block
Malacidin AProtected L-β-hydroxy-aspartic acidStereoselective hydroxylation of an L-aspartic acid derivative enolate. uwa.edu.auForms a critical part of the calcium-binding motif and facilitates peptide cyclization. uwa.edu.au
Lipoamino AcidsL-Aspartic acid β-alkyl estersSelective esterification of the β-carboxylic acid group of a protected L-aspartic acid. ijpbs.comProvides the chiral amino acid headgroup for creating amphiphilic molecules. ijpbs.com
Novel PeptidesVarious protected hydroxylated aspartic acidsIncorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS).Introduces unique functionality (hydroxyl group) for creating peptides with modified structures and properties.

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